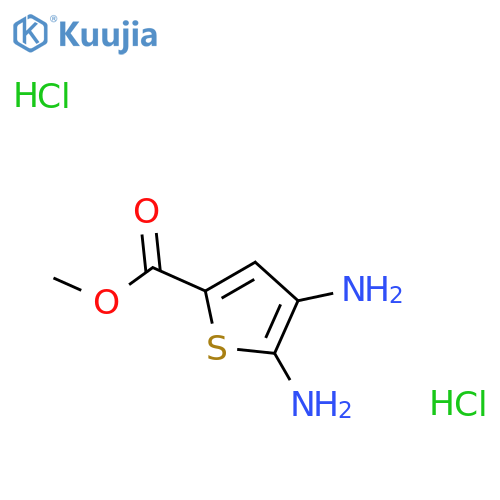

Cas no 1452518-88-5 (Methyl 4,5-diaminothiophene-2-carboxylate dihydrochloride)

1452518-88-5 structure

商品名:Methyl 4,5-diaminothiophene-2-carboxylate dihydrochloride

CAS番号:1452518-88-5

MF:C6H10Cl2N2O2S

メガワット:245.1268

MDL:MFCD23703081

CID:2094536

Methyl 4,5-diaminothiophene-2-carboxylate dihydrochloride 化学的及び物理的性質

名前と識別子

-

- Methyl 4,5-diaminothiophene-2-carboxylate dihydrochloride

- METHYL 4,5-DIAMINOTHIOPHENE-2-CARBOXYLATE 2HCL

- methyl 4,5-diaminothiophene-2-carboxylate;dihydrochloride

- CIC51888

- 2-Thiophenecarboxylic acid, 4,5-diamino-, methyl ester, hydrochloride (1:2)

- A884639

- Methyl 4,5-diamino-2-thiophenecarboxylate dihydrochloride

-

- MDL: MFCD23703081

- インチ: 1S/C6H8N2O2S.2ClH/c1-10-6(9)4-2-3(7)5(8)11-4;;/h2H,7-8H2,1H3;2*1H

- InChIKey: YDLQRAQFZCQSQT-UHFFFAOYSA-N

- ほほえんだ: Cl[H].Cl[H].S1C(=C(C([H])=C1C(=O)OC([H])([H])[H])N([H])[H])N([H])[H]

計算された属性

- 水素結合ドナー数: 4

- 水素結合受容体数: 5

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 165

- トポロジー分子極性表面積: 107

Methyl 4,5-diaminothiophene-2-carboxylate dihydrochloride セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H335

- 警告文: P261-P305+P351+P338

- ちょぞうじょうけん:Keep in dark place,Inert atmosphere,2-8°C

Methyl 4,5-diaminothiophene-2-carboxylate dihydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM249507-1g |

Methyl 4,5-diaminothiophene-2-carboxylate dihydrochloride |

1452518-88-5 | 97% | 1g |

$374 | 2021-08-04 | |

| Matrix Scientific | 100581-1g |

Methyl 4,5-diaminothiophene-2-carboxylate dihydrochloride, 95+% |

1452518-88-5 | 95+% | 1g |

$1596.00 | 2023-09-05 | |

| Chemenu | CM249507-10g |

Methyl 4,5-diaminothiophene-2-carboxylate dihydrochloride |

1452518-88-5 | 97% | 10g |

$1767 | 2021-08-04 | |

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | MY0099-10g |

methyl 4,5-diaminothiophene-2-carboxylate dihydrochloride |

1452518-88-5 | 95% | 10g |

$1650 | 2023-09-07 | |

| eNovation Chemicals LLC | Y1054756-1g |

2-Thiophenecarboxylic acid, 4,5-diamino-, methyl ester, hydrochloride (1:2) |

1452518-88-5 | 95% | 1g |

$360 | 2024-06-08 | |

| Chemenu | CM249507-1g |

Methyl 4,5-diaminothiophene-2-carboxylate dihydrochloride |

1452518-88-5 | 97% | 1g |

$374 | 2023-01-19 | |

| Alichem | A169004463-5g |

Methyl 4,5-diaminothiophene-2-carboxylate dihydrochloride |

1452518-88-5 | 97% | 5g |

1,417.28 USD | 2021-06-01 | |

| AstaTech | 27666-0.25/G |

METHYL 4,5-DIAMINOTHIOPHENE-2-CARBOXYLATE 2HCL |

1452518-88-5 | 95% | 0.25g |

$184 | 2023-09-18 | |

| eNovation Chemicals LLC | Y1054756-100mg |

2-Thiophenecarboxylic acid, 4,5-diamino-, methyl ester, hydrochloride (1:2) |

1452518-88-5 | 95% | 100mg |

$170 | 2025-02-20 | |

| A2B Chem LLC | AA73316-100mg |

Methyl 4,5-diaminothiophene-2-carboxylate dihydrochloride |

1452518-88-5 | 97% | 100mg |

$888.00 | 2024-04-20 |

Methyl 4,5-diaminothiophene-2-carboxylate dihydrochloride 関連文献

-

Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320

-

Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512

-

Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463

-

Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860

1452518-88-5 (Methyl 4,5-diaminothiophene-2-carboxylate dihydrochloride) 関連製品

- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)

- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)

- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)

- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)

- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)

- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)

- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)

- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)

- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)

- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1452518-88-5)Methyl 4,5-diaminothiophene-2-carboxylate dihydrochloride

清らかである:99%

はかる:1g

価格 ($):406.0